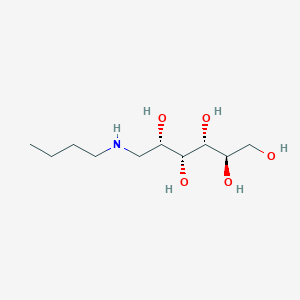
N-n-butyl-D-glucamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-n-butyl-D-glucamine is a chemical compound with the molecular formula C10H22N2O6. It is a derivative of glucamine, where the amino group is substituted with a butyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-n-butyl-D-glucamine typically involves the addition of n-butylamine to glucose, followed by high-pressure catalytic reduction to form the corresponding glucamine. The resultant secondary amine is then reacted with carbon disulfide (CS2) to form the dithiocarboxy derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same steps of addition, reduction, and reaction with CS2, but with optimized conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-n-butyl-D-glucamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-n-butyl-D-glucamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-n-butyl-D-glucamine involves its interaction with molecular targets and pathways in biological systems. It acts as a complexing agent, binding to metal ions and facilitating their removal from biological tissues . This property makes it useful in the treatment of metal poisoning and in various analytical applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-n-butyl-D-glucamine include:
- N-propyl-D-glucamine
- N-amyl-D-glucamine
- N-methyl-D-glucamine
Uniqueness
This compound is unique due to its specific butyl substitution, which imparts distinct chemical and physical properties. This makes it particularly effective as a complexing agent and in various analytical applications .
Properties
Molecular Formula |
C10H23NO5 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-(butylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C10H23NO5/c1-2-3-4-11-5-7(13)9(15)10(16)8(14)6-12/h7-16H,2-6H2,1H3/t7-,8+,9+,10+/m0/s1 |
InChI Key |
QVEUDPHFUKJQHH-SGIHWFKDSA-N |
Isomeric SMILES |
CCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
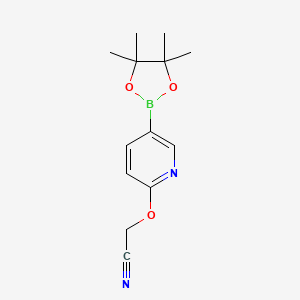

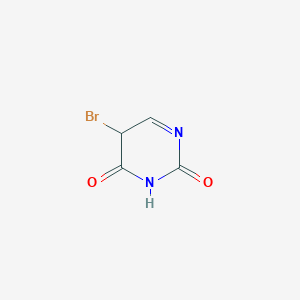
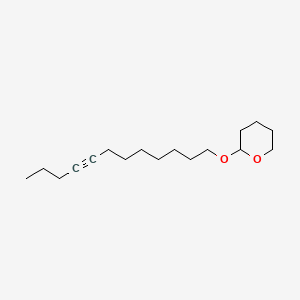
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)

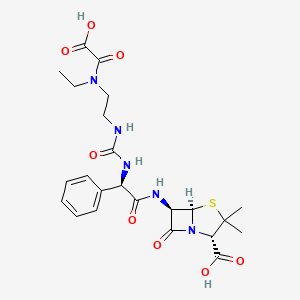
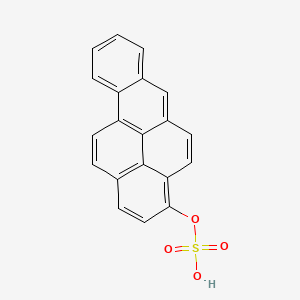
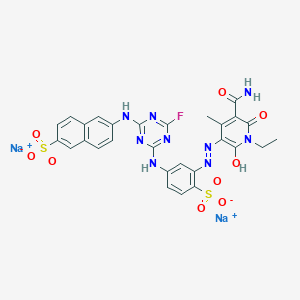
![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
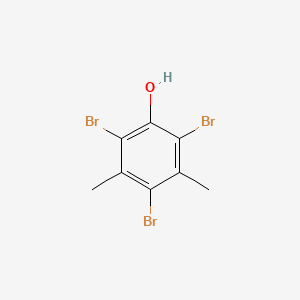

![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
